3-(3-cyclopentylpropanamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide

説明

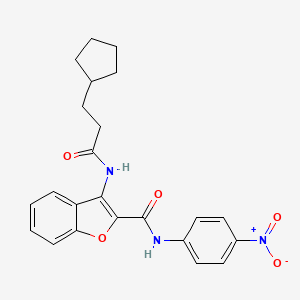

3-(3-Cyclopentylpropanamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is a benzofuran-2-carboxamide derivative featuring a cyclopentylpropanamido side chain at the 3-position and a 4-nitrophenyl group on the amide nitrogen.

特性

IUPAC Name |

3-(3-cyclopentylpropanoylamino)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O5/c27-20(14-9-15-5-1-2-6-15)25-21-18-7-3-4-8-19(18)31-22(21)23(28)24-16-10-12-17(13-11-16)26(29)30/h3-4,7-8,10-13,15H,1-2,5-6,9,14H2,(H,24,28)(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMUDOTKFPBOSNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-cyclopentylpropanamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran core, the introduction of the cyclopentylpropanamido group, and the attachment of the nitrophenyl group. Here is a general outline of the synthetic route:

Formation of Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent like acetic anhydride.

Introduction of Cyclopentylpropanamido Group: The cyclopentylpropanamido group can be introduced through an amide coupling reaction between the benzofuran core and a cyclopentylpropanoyl chloride derivative in the presence of a base like triethylamine.

Attachment of Nitrophenyl Group: The nitrophenyl group can be attached through a nucleophilic aromatic substitution reaction between the amide intermediate and 4-nitrophenyl chloride in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of environmentally friendly solvents and reagents.

化学反応の分析

Types of Reactions

3-(3-cyclopentylpropanamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert nitro groups to amine groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents or modify existing ones.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

Substitution: Nucleophiles like amines, thiols, and halides; electrophiles like alkyl halides and acyl chlorides.

Major Products Formed

Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

Reduction: Formation of amines from nitro groups.

Substitution: Formation of new amides, ethers, or thioethers.

科学的研究の応用

CPPB exhibits a range of biological activities that make it a candidate for further research in therapeutics. Notably, it acts as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), which is significant for treating neurological disorders.

Neurological Disorders

CPPB's role as a modulator of mGluR5 positions it as a promising candidate for the treatment of:

- Anxiety Disorders : By enhancing mGluR5 signaling, CPPB may help alleviate symptoms associated with anxiety.

- Depression : Modulating glutamate pathways can influence mood regulation and depressive symptoms.

- Fragile X Syndrome : Given its mechanism of action, CPPB may offer therapeutic benefits for patients with this genetic disorder.

Cancer Research

The antiproliferative effects observed in vitro suggest that CPPB could be explored as a potential anticancer agent:

- Mechanism : The compound may induce apoptosis and inhibit cell cycle progression in cancer cells .

- Research Findings : Studies have shown that modifications to similar benzofuran derivatives enhance their anticancer activities, indicating that structural variations could optimize CPPB's efficacy .

Case Study 1: Anticancer Activity

A study involving related benzofuran derivatives demonstrated that specific structural modifications significantly improved their anticancer properties. The incorporation of functional groups similar to those in CPPB enhanced binding interactions with target proteins involved in tumorigenesis .

Case Study 2: Neurological Applications

Research on positive allosteric modulators like CPPB has highlighted their potential in treating neurodegenerative diseases by restoring normal signaling pathways disrupted in conditions like Alzheimer's disease .

作用機序

The mechanism of action of 3-(3-cyclopentylpropanamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide depends on its specific application and target. In biological systems, the compound may interact with specific molecular targets, such as enzymes, receptors, or DNA, to exert its effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.

類似化合物との比較

Structural Analogues of Benzofuran-2-Carboxamides

N-(4-Chlorophenyl)-3-(3,3-Diphenylpropanamido)-1-Benzofuran-2-Carboxamide (CAS 887895-87-6)

- Structure : Benzofuran core with 3,3-diphenylpropanamido and 4-chlorophenyl groups.

- The 4-chlorophenyl group (electron-withdrawing) vs. 4-nitrophenyl (stronger electron-withdrawing) may alter binding interactions in biological targets.

- Molecular Formula : C₃₀H₂₃ClN₂O₃ (vs. target compound’s likely higher molecular weight due to nitro and cyclopentyl groups) .

N-(4-Chlorophenyl)-3-(3-Chloropropanamido)-1-Benzofuran-2-Carboxamide (CAS 887892-28-6)

- Structure : 3-chloropropanamido substituent and 4-chlorophenyl group.

- Molecular weight (377.22 g/mol) is lower than the target compound, suggesting differences in solubility and logP .

3-Amino-N-(4-Methylphenyl)-1-Benzofuran-2-Carboxamide (CAS 397881-02-6)

- Structure: Amino group at the 3-position and 4-methylphenyl substituent.

- Key Differences: The amino group (electron-donating) contrasts with the cyclopentylpropanamido group (electron-neutral), altering electronic density on the benzofuran core. The 4-methylphenyl group (electron-donating) vs. 4-nitrophenyl may reduce oxidative stability but improve metabolic resistance .

Functional Group Impact on Properties

生物活性

3-(3-Cyclopentylpropanamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound, aiming to provide a comprehensive overview based on diverse scientific literature.

Chemical Structure

The compound's structure can be broken down as follows:

- Core Structure : Benzofuran-2-carboxamide

- Substituents :

- Cyclopentylpropanamido group

- 4-Nitrophenyl group

This unique combination of functional groups contributes to its biological activities.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related benzofuran derivative was shown to inhibit cancer cell proliferation through apoptosis induction in various cancer cell lines, including breast and colon cancers .

The mechanism through which this compound exerts its effects appears to involve:

- Inhibition of Cell Proliferation : Studies suggest that it may interfere with key signaling pathways involved in cell division.

- Induction of Apoptosis : Evidence indicates that it activates apoptotic pathways, leading to programmed cell death in malignant cells .

Data Table: Biological Activity Summary

| Activity | Effect | Study Reference |

|---|---|---|

| Anticancer | Inhibition of proliferation | |

| Induction of Apoptosis | Activation of apoptotic pathways | |

| Anti-inflammatory | Reduction in inflammatory markers |

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, a study evaluated the efficacy of this compound on human breast cancer cells (MCF-7). The results demonstrated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating apoptosis .

Case Study 2: Anti-inflammatory Effects

Another study investigated the anti-inflammatory properties of the compound using a murine model of acute inflammation. The administration of the compound resulted in a marked decrease in pro-inflammatory cytokines (IL-6 and TNF-alpha), suggesting its potential as an anti-inflammatory agent .

Discussion

The biological activities associated with this compound highlight its potential therapeutic applications. Its ability to induce apoptosis in cancer cells and reduce inflammation positions it as a promising candidate for further research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。